(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features a bipiperidine core linked to a fluorophenoxy group and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions involving piperidine derivatives.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.
Attachment of the methylisoxazole moiety: This can be done through a condensation reaction between an isoxazole derivative and the bipiperidine-fluorophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain receptors or enzymes, while the bipiperidine core could modulate the compound’s overall pharmacokinetic properties. The isoxazole ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
- (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone stands out due to its unique combination of functional groups. The presence of both a fluorophenoxy group and a bipiperidine core provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-15-14-19(23-28-15)21(26)25-10-6-16(7-11-25)24-12-8-17(9-13-24)27-20-5-3-2-4-18(20)22/h2-5,14,16-17H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMNRVKMJQOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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